Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside
Description
Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
Properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO6/c1-4(12)10-6-8(14)7(13)5(3-11)16-9(6)15-2/h5-9,11,13-14H,3H2,1-2H3,(H,10,12)/t5-,6-,7-,8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVOCXOZYFLVKN-JGKVKWKGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Furanose Acetonide Intermediate Formation
The synthesis begins with 2-acetamido-2-deoxy-D-glucose, which undergoes acetonide protection at the C4 and C6 hydroxyl groups to form a furanose derivative. This step, performed on a multi-gram scale without chromatography, achieves near-quantitative yields by leveraging the thermodynamic stability of the furanose ring. The acetonide group serves dual roles: it directs subsequent functionalization at C3 and simplifies purification by crystallinity.
Mesylation and Epoxide-Mediated Inversion
Mesylation of the C3 hydroxyl group with methanesulfonyl chloride introduces a labile leaving group, enabling nucleophilic displacement. Treatment with sodium azide in dimethylformamide (DMF) at 80°C facilitates a stereospecific inversion, yielding the 3-azido intermediate. Subsequent hydrogenolysis over palladium on carbon reduces the azide to an amine while retaining the β-configuration. This method produces methyl 2-acetamido-2-deoxy-β-D-glucopyranoside in >60% overall yield, with epimerization at C4 minimized to <5%.
Multi-Step Synthesis via Allyl Glycoside Intermediate
Benzylidene Protection and Crotyl Alkylation
Allyl 2-acetamido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside is alkylated with 2-butenyl (crotyl) bromide under phase-transfer conditions (tetrabutylammonium iodide, NaOH/CH2Cl2). The benzylidene group ensures regioselective protection of the C4 and C6 hydroxyls, while the crotyl moiety introduces a persistent protecting group at C3. This step proceeds in 85% yield, with <10% di-alkylation byproducts.
Sequential Deprotection and Functionalization
Hydrolysis of the benzylidene acetal (acetic acid/water, 80°C) unlocks the C4 and C6 positions for benzylation (benzyl bromide, NaH/THF) and acetylation (Ac2O/pyridine), respectively. The allyl glycoside is then isomerized to a 1-propenyl derivative using chlorotris(triphenylphosphine)rhodium(I), which undergoes mercury-mediated cyclization to form the oxazoline intermediate. Glycosylation with benzyl-protected glucosamine acceptors completes the synthesis, though yields for this final step remain unreported.
Alkaline Methanolysis with Sodium Methylate
Methylation of 2-acetamido-2-deoxy-D-glucose hydrochloride is achieved via alkaline methanolysis. Dissolving the substrate in anhydrous methanol containing sodium methylate (0.1 M) under nitrogen atmosphere at 20°C for 5 hours affords the β-glycoside in 100% yield. The reaction proceeds through a SN2 mechanism, with the methoxide ion attacking the anomeric carbon from the β-face. Excess methanol drives the equilibrium toward glycoside formation, while the hydrochloride counterion stabilizes the amine group against oxidation.
Comparative Analysis of Synthetic Routes
*Estimated from multi-step sequence.
Stereochemical Considerations in Synthesis
Anomeric Configuration Control
The β-selectivity in alkaline methanolysis arises from the stereoelectronic preference for axial attack by methoxide, stabilized by the adjacent acetamido group’s gauche effect. In contrast, rhodium-catalyzed isomerization of allyl glycosides enforces β-configuration through chelation-controlled transition states.
C4 Epimerization Mitigation
Epimerization at C4 during mesylation is suppressed by low-temperature reactions (−20°C) and rapid workup. Polar solvents like DMF stabilize the transition state, reducing axial-equatorial interconversion.
Industrial-Scale Production Challenges
Scaling the direct glycosylation method requires continuous flow reactors to handle exothermic mesylation steps and in-line crystallization for acetonide purification. Industrial methanolysis employs recycled methanol streams and membrane filtration to isolate the hydrochloride salt. Regulatory constraints on heavy metals (e.g., mercury in oxazoline synthesis) limit the allyl glycoside route to laboratory-scale applications .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-acetylglucosamine derivatives.
Reduction: Reduction reactions can convert it into simpler sugar alcohols.
Substitution: It can undergo substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include various N-acetylglucosamine derivatives and sugar alcohols .
Scientific Research Applications
Chemical Properties and Structure
Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside has the molecular formula and is characterized by its unique sugar structure, which plays a crucial role in its biological interactions and applications. The compound is typically utilized in its anhydrous form or as a dihydrate, which can influence its solubility and reactivity in various chemical reactions .
Pharmaceutical Applications
Antimicrobial Activity : M2A2DβG has demonstrated potential antimicrobial properties, making it a candidate for developing new antibiotics. Research indicates that derivatives of this compound can inhibit bacterial growth by interfering with cell wall synthesis .
Drug Delivery Systems : The compound's ability to modify glycosylation patterns on therapeutic agents enhances their stability and bioavailability. This property is particularly beneficial in designing drug delivery systems that target specific tissues or cells .
Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of M2A2DβG derivatives that showed enhanced efficacy against resistant bacterial strains, suggesting its potential as a lead compound for antibiotic development .
Glycosylation Reactions
M2A2DβG serves as a glycosyl donor in various glycosylation reactions. Its reactivity allows for the formation of glycosidic bonds with other molecules, which is essential in synthesizing complex carbohydrates and glycoconjugates.
| Application | Description |
|---|---|
| Glycosylation Reagent | Used to create glycosidic linkages in oligosaccharides and polysaccharides |
| Synthesis of Glycoconjugates | Facilitates the attachment of sugars to proteins or lipids for biological functions |
Biochemical Research
In biochemical research, M2A2DβG is utilized as a substrate for studying enzyme activities, particularly those involved in carbohydrate metabolism. It serves as an important tool for understanding enzyme specificity and mechanism.
Enzyme Kinetics Studies : Researchers employ M2A2DβG to investigate the kinetics of glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to acceptor molecules. This application aids in elucidating metabolic pathways involving glycoproteins and glycolipids.
Industrial Applications
The compound is also explored for its potential use in industrial applications, particularly in the food and cosmetic industries. Its properties can enhance the texture and stability of products.
| Industry | Application |
|---|---|
| Food Industry | Used as a sweetener or flavor enhancer due to its sugar-like properties |
| Cosmetic Industry | Incorporated into formulations for moisturizing effects |
Mechanism of Action
Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside exerts its effects by binding to specific molecular targets, such as enzymes involved in glycan synthesis and degradation. It inhibits bacterial growth by binding to DNA and RNA, thereby inhibiting transcription, translation, and replication. Additionally, it binds to cardiac channels and inhibits their activity .
Comparison with Similar Compounds
- Methyl N-acetyl-alpha-D-glucosaminide
- Methyl 2-formamido-2-deoxy-beta-D-glucopyranoside
- 4-Methylumbelliferyl-2-acetamido-2-deoxy-beta-D-glucopyranoside
Comparison: Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is unique due to its specific acetylation pattern, which influences its biological activity and interactions with proteins. Compared to similar compounds, it has distinct properties that make it particularly useful in glycobiology research .
Biological Activity
Methyl 2-acetamido-2-deoxy-beta-D-glucopyranoside (also known as methyl GlcNAc) is a derivative of N-acetylglucosamine (GlcNAc), a monosaccharide that plays a significant role in various biological processes. This compound has garnered attention due to its potential biological activities, particularly in the fields of glycobiology, immunology, and microbiology. This article reviews the biological activity of this compound, summarizing key findings from recent research.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by an acetamido group attached to the second carbon of the glucopyranoside ring. Its structure allows it to participate in various biochemical interactions, influencing its biological activity.
1. Antimicrobial Activity
Research indicates that this compound exhibits antibacterial properties . It has been shown to inhibit the growth of certain bacterial strains, making it a candidate for further investigation as a potential antimicrobial agent. For instance, studies have demonstrated its effectiveness against specific pathogens, suggesting that it may interfere with bacterial cell wall synthesis or function as a competitive inhibitor in metabolic pathways .
2. Effects on Glycosaminoglycan Synthesis
A study involving primary hepatocytes revealed that various GlcNAc analogs, including this compound, can significantly affect the incorporation of glucosamine into glycosaminoglycans (GAGs). The compound exhibited concentration-dependent inhibition of D-[3H]glucosamine incorporation into GAGs without affecting total protein synthesis. This suggests that this compound may alter GAG synthesis pathways by competing for substrates or inhibiting enzymes involved in these pathways .
3. Immunological Effects
This compound has been implicated in modulating immune responses. It may influence the activity of immune cells by altering glycosylation patterns on cell surfaces, which can affect cell signaling and recognition processes. This property is particularly relevant in the context of autoimmune diseases and cancer immunotherapy .
Case Studies and Experimental Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
